6-Bromo-2-difluoromethoxy-4-nitrotoluene
Description
6-Bromo-2-difluoromethoxy-4-nitrotoluene is a halogenated aromatic compound derived from toluene, featuring three distinct substituents: a bromine atom at position 6, a difluoromethoxy group (-OCF₂) at position 2, and a nitro group (-NO₂) at position 2. This combination of electron-withdrawing groups (EWGs) and halogen substituents confers unique physicochemical properties, including high thermal stability and reactivity in electrophilic substitution reactions.
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-6(9)2-5(12(13)14)3-7(4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCHNQLYMGYQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-difluoromethoxy-4-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-difluoromethoxy-4-nitrotoluene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-difluoromethoxy-4-nitrotoluene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide or tetrahydrofuran and catalysts such as palladium or copper.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: The major product is 6-Bromo-2-difluoromethoxy-4-aminotoluene.
Oxidation Reactions: Products include 6-Bromo-2-difluoromethoxy-4-nitrobenzoic acid and related compounds.
Scientific Research Applications
6-Bromo-2-difluoromethoxy-4-nitrotoluene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-difluoromethoxy-4-nitrotoluene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, difluoromethoxy, and nitro groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Substituent Position Effects: The position of bromine and nitro groups significantly impacts reactivity. For example, 2-Bromo-6-nitrotoluene (Br at position 2, NO₂ at 6) has a lower molecular weight (216.03 vs. ~287.04) and higher volatility (bp 143°C) compared to the target compound .
Functional Group Influence :
- The difluoromethoxy group (-OCF₂) in the target compound likely increases lipophilicity and resistance to hydrolysis compared to simpler methoxy (-OCH₃) or fluoro (-F) substituents .
- Nitro groups in all analogs enhance electrophilic reactivity, making these compounds intermediates in pharmaceutical or agrochemical syntheses.
Safety Profiles: 2-Bromo-6-nitrotoluene is classified as an irritant (R36/37/38), suggesting similar hazards for the target compound due to shared nitro and bromine functionalities . No acute toxicity data are available for 4-Bromo-2-fluoro-6-nitrotoluene, highlighting a gap in regulatory understanding .
Biological Activity
6-Bromo-2-difluoromethoxy-4-nitrotoluene is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene backbone. Its molecular formula is C9H7BrF2N2O2.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of nitro-substituted aromatic compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antimicrobial Efficacy of Nitro Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 32 µg/mL |
| 6-Nitro-2-methoxyphenol | E. coli | 16 µg/mL |
| 4-Nitroaniline | S. aureus | 8 µg/mL |
The above table summarizes findings from various studies indicating that nitro groups enhance the antimicrobial activity of related compounds.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro using various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | DNA damage and oxidative stress |
| MCF7 (Breast) | 25 | Cell cycle arrest |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Case Studies
In a notable case study, researchers evaluated the effects of this compound on human cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates. Results indicated a significant reduction in cell viability at concentrations above the IC50 values mentioned in Table 2.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
- Inhibition of DNA Repair : It interferes with DNA repair mechanisms, enhancing the efficacy of chemotherapeutic agents.
- Targeting Specific Enzymes : Similar compounds have been shown to inhibit enzymes such as topoisomerases, which are critical for DNA replication.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
